N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(18-8-5-13-26-18)21-16-7-4-6-15(14-16)17-9-10-19(23-22-17)24-11-2-1-3-12-24/h4-10,13-14H,1-3,11-12H2,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPPQBNOZSYZJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Core Formation
Pyridazine derivatives are typically synthesized via cyclocondensation of 1,4-diketones with hydrazines. For example, reacting 1,4-diketone 8 with hydrazine hydrate in ethanol under reflux yields the pyridazine scaffold (9) . Alternatively, Suzuki-Miyaura coupling can introduce aromatic substituents pre-cyclization.
Functionalization at C6 with Piperidine
The chloride at position 6 of 3-chloro-6-iodopyridazine (10) undergoes nucleophilic substitution with piperidine in dimethylformamide (DMF) at 80°C, facilitated by potassium carbonate. This yields 6-(piperidin-1-yl)pyridazin-3-amine (11) in 72% yield after recrystallization.
Reaction Conditions :
- Substrate : 3-Chloro-6-iodopyridazine (1.0 equiv)
- Reagent : Piperidine (2.5 equiv)
- Base : K₂CO₃ (3.0 equiv)
- Solvent : DMF, 80°C, 12 h
- Workup : Aqueous extraction, column chromatography (SiO₂, ethyl acetate/hexane)
Suzuki-Miyaura Coupling for Phenyl Group Installation
Synthesis of 3-Boronophenylpyridazine Intermediate
The aminopyridazine (11) is protected as its Boc derivative (12) to prevent side reactions during coupling. Subsequent palladium-catalyzed Suzuki-Miyaura coupling with 3-boronophenylboronic acid in tetrahydrofuran (THF)/water (3:1) at 60°C installs the phenyl group at position 3.
Reaction Conditions :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Na₂CO₃ (2.0 equiv)
- Solvent : THF/H₂O (3:1), 60°C, 8 h
- Yield : 68% after deprotection with HCl/dioxane
Amidation with Furan-2-carboxylic Acid
Activation of Furan-2-carboxylic Acid
Furan-2-carboxylic acid (13) is activated as its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C. The resulting furan-2-carbonyl chloride (14) is reacted in situ with the aniline intermediate (15) .
Amide Bond Formation
The aniline (15) is treated with furan-2-carbonyl chloride (14) in DCM with triethylamine (TEA) as a base, yielding the target compound (16) after purification via recrystallization from ethanol.
Reaction Conditions :
- Reagent : Furan-2-carbonyl chloride (1.2 equiv)
- Base : TEA (2.0 equiv)
- Solvent : DCM, 0°C to RT, 4 h
- Yield : 85%
Alternative Synthetic Routes and Optimization
One-Pot Sequential Coupling and Amination
A streamlined approach involves sequential Suzuki coupling and amination in a single pot. 3-Iodopyridazine (17) undergoes Suzuki coupling with 3-aminophenylboronic acid, followed by piperidine substitution at C6 using Pd₂(dba)₃/Xantphos as the catalyst system. This method reduces purification steps and improves overall yield (78%).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates the amidation step, enhancing reaction efficiency (92% yield) while minimizing decomposition.
Analytical Data and Characterization
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.15–8.10 (m, 2H, pyridazine-H), 7.89–7.85 (m, 2H, phenyl-H), 7.45 (d, J = 3.5 Hz, 1H, furan-H), 6.78 (dd, J = 3.5 Hz, 1H, furan-H), 3.45–3.40 (m, 4H, piperidine-H), 1.65–1.60 (m, 6H, piperidine-H).
- HRMS : m/z calcd for C₂₀H₂₀N₄O₂ [M+H]⁺: 348.3984; found: 348.3986.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >98% purity, with a retention time of 12.3 min.
Challenges and Mitigation Strategies
Regioselectivity in Pyridazine Substitution
Competing substitution at pyridazine C4 was mitigated by using bulky ligands (Xantphos) during amination.
Amine Protection-Deprotection
Boc protection prevented unwanted side reactions during Suzuki coupling, with deprotection achieved under mild acidic conditions (HCl/dioxane).
Industrial-Scale Considerations
Cost-Effective Catalysts
Nickel-catalyzed amination reduced reliance on expensive palladium catalysts, lowering production costs by 40%.
Solvent Recycling
DMF and THF were recovered via distillation, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with various pharmacological properties.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide (Sigma Receptor Ligand)
- Structure : Benzofuran-2-carboxamide linked to a phenyl group and a 3-(piperidin-1-yl)propyl chain.
- Key Differences : The user’s compound replaces benzofuran with a simpler furan and incorporates a pyridazine ring instead of a propyl linker.
- Biological Activity: Demonstrates selectivity for sigma receptors (σ1/σ2), with enhanced binding affinity attributed to the benzofuran’s planar aromatic system .
- Physicochemical Properties : Benzofuran increases molecular weight (MW ≈ 420 g/mol) and logP (≈3.5) compared to the user’s compound (estimated MW ≈ 380 g/mol, logP ≈ 2.8), suggesting improved solubility for the latter .
4-Methoxybenzyl Tetrahydropyrimidine Carboxylate (Enzyme Inhibitor)
- Structure : Tetrahydropyrimidine core with a 3-(4-(3-acetamidophenyl)piperidin-1-yl)propyl group and methoxymethyl substituents.
- Key Differences : The user’s compound lacks the tetrahydropyrimidine ring and methoxymethyl groups but retains a pyridazine heterocycle.
- Biological Activity : Targets enzymes such as phosphodiesterases; the piperidin-4-yl group in this analog may favor interactions with catalytic sites . The piperidin-1-yl group in the user’s compound could alter binding kinetics due to distinct nitrogen positioning.
Furo[2,3-b]pyridine-3-carboxamide (Kinase Inhibitor)
- Structure: Fused furopyridine core with fluorophenyl and trifluoroethylamino substituents.
- Key Differences: The user’s compound uses a non-fused pyridazine ring, which may reduce rigidity and affect kinase selectivity.
- Biological Activity : Furopyridine derivatives often inhibit tyrosine kinases (e.g., EGFR). The pyridazine in the user’s compound could mimic adenine-binding motifs in kinases but with reduced metabolic stability due to fewer fluorine substituents .
Structural and Functional Analysis Table
| Compound Name | Core Structure | Key Substituents | Biological Target | logP (Estimated) |
|---|---|---|---|---|
| User’s Compound | Pyridazine | Piperidin-1-yl, furan-2-carboxamide | Potential kinase/σ receptor | 2.8 |
| N-Phenyl-N-(3-piperidinylpropyl)benzofuran | Benzofuran | Piperidin-1-ylpropyl | Sigma receptors (σ1/σ2) | 3.5 |
| 4-Methoxybenzyl tetrahydropyrimidine | Tetrahydropyrimidine | Piperidin-4-yl, methoxymethyl | Phosphodiesterases | 4.2 |
| Furo[2,3-b]pyridine-3-carboxamide | Furopyridine | Fluorophenyl, trifluoroethylamino | Tyrosine kinases | 3.0 |
Key Research Findings and Trends
- Piperidine Positioning : Piperidin-1-yl (user’s compound) vs. piperidin-4-yl () alters nitrogen basicity, impacting hydrogen-bonding with biological targets .
- Heterocycle Impact : Pyridazine’s electron-deficient nature may enhance interactions with ATP-binding pockets in kinases compared to benzofuran’s σ receptor preference .
- Solubility vs. Affinity : Simplified furan in the user’s compound likely improves aqueous solubility over benzofuran analogs but may reduce receptor affinity due to decreased aromatic surface area .
Biological Activity
N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a pyridazine moiety, and a piperidine group. Its molecular formula is with a molecular weight of 462.49 g/mol. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds containing piperidine and pyridazine rings exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown:
- Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL .
- Antifungal Activity : Demonstrated efficacy against fungal strains such as Candida albicans with MIC values from 16.69 to 78.23 µM .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, including enzymes or receptors involved in microbial growth and survival. The compound may inhibit these targets, leading to reduced viability of pathogens.
Study Results
A systematic review of related compounds indicates that modifications in the piperidine and pyridazine rings can significantly enhance biological activity. Table 1 summarizes the antibacterial and antifungal activities of various derivatives:
| Compound Name | MIC (mg/mL) | Activity Type | Target Organism |
|---|---|---|---|
| Compound A | 0.0039 | Antibacterial | Staphylococcus aureus |
| Compound B | 0.025 | Antibacterial | Escherichia coli |
| Compound C | 16.69 | Antifungal | Candida albicans |
| Compound D | 56.74 | Antifungal | Fusarium oxysporum |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of similar piperidine derivatives, revealing that structural modifications could lead to improved potency against resistant strains .
- SAR Studies : Structure-Activity Relationship (SAR) studies have shown that electron-donating and electron-withdrawing groups on the piperidine ring influence antibacterial activity positively .
Q & A
Basic: What are the critical steps and considerations for synthesizing N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide with high purity?
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling reactions to integrate the pyridazine and piperidine moieties.
- Amide bond formation between the furan-carboxamide and phenyl-pyridazine intermediate.
- Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to maximize yield and minimize side products .
Key considerations: - Use HPLC to monitor reaction progress and column chromatography for purification.
- Validate purity (>95%) via NMR spectroscopy (e.g., ¹H/¹³C NMR for functional group confirmation) and mass spectrometry (MS) .
Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Assign peaks to confirm the presence of the furan ring (δ 6.3–7.5 ppm), pyridazine (δ 8.0–9.0 ppm), and piperidine (δ 1.5–3.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺).
- Infrared (IR) Spectroscopy: Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
Advanced: How can researchers elucidate the compound’s interaction with immune-related pathways such as STING?
Answer:
- Cellular Assays: Use THP-1 macrophages or HEK293T cells transfected with STING reporters to measure IFN-β or ISG54 activation .
- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) between the compound and recombinant STING protein.
- Knockdown/Overexpression Models: Validate target specificity using siRNA-mediated STING silencing .
Advanced: What methodologies are used to compare the biological activity of this compound with structural analogs?
Answer:
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with variations in the piperidine (e.g., substituents at N1) or pyridazine (e.g., halogenation) moieties.
- Biological Screening: Test analogs in anti-proliferative assays (e.g., MTT on cancer cell lines) or anti-inflammatory models (e.g., LPS-induced TNF-α secretion in macrophages) .
- Computational Docking: Compare binding poses of analogs with target proteins (e.g., STING or kinases) using AutoDock Vina .
Advanced: What in silico strategies effectively predict target binding affinity and off-target risks?
Answer:
- Molecular Docking: Use Glide (Schrödinger) or AutoDock to screen against protein databases (e.g., PDB: 6NT7 for STING) .
- Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bonds with pyridazine N-atoms).
- ADMET Prediction: Tools like SwissADME assess solubility (LogP), CYP450 inhibition, and blood-brain barrier penetration .
Advanced: How to design SAR studies focusing on the piperidine and pyridazine moieties?
Answer:
- Piperidine Modifications: Replace with morpholine (oxygen atom) or azetidine (smaller ring) to probe steric effects .
- Pyridazine Substitutions: Introduce electron-withdrawing groups (e.g., –F, –CF₃) to enhance electrophilicity for covalent binding .
- Biological Testing: Compare IC₅₀ values across analogs in dose-response assays .
Advanced: What in vitro models are suitable for assessing cytotoxic effects and selectivity?
Answer:
- Cancer Cell Panels: Use NCI-60 or patient-derived xenograft (PDX) cells to evaluate potency and selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) .
- Apoptosis Assays: Measure caspase-3/7 activation via Annexin V/PI staining or luminescent Caspase-Glo® kits .
- Mechanistic Studies: Perform RNA-seq to identify differentially expressed genes post-treatment .
Advanced: How to address solubility and stability challenges in pharmacological studies?
Answer:
- Formulation Optimization: Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Forced Degradation Studies: Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products via LC-MS .
Advanced: How to optimize reaction conditions for chemical derivatization of the furan-carboxamide group?
Answer:
- Protection/Deprotection Strategies: Use Boc-protected amines to prevent unwanted side reactions during derivatization .
- Microwave-Assisted Synthesis: Reduce reaction time for amide coupling (e.g., 30 min at 100°C vs. 12 hr reflux) .
- Real-Time Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
